3-Isopropyl-5-methylpyridin-4-amine
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Overview
Description
3-Isopropyl-5-methylpyridin-4-amine: is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an isopropyl group at the third position, a methyl group at the fifth position, and an amine group at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Method 1: One common method for synthesizing 3-Isopropyl-5-methylpyridin-4-amine involves the reaction of 3-amino-5-methylpyridine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Method 2: Another approach involves the Suzuki-Miyaura cross-coupling reaction. This method uses 5-bromo-2-methylpyridin-3-amine and an isopropylboronic acid derivative in the presence of a palladium catalyst and a base like potassium phosphate.
Industrial Production Methods:
- Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes with optimization for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Isopropyl-5-methylpyridin-4-amine can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form various derivatives, such as secondary amines, using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
- 3-Isopropyl-5-methylpyridin-4-amine is used as a building block in organic synthesis, particularly in the synthesis of complex pyridine derivatives through cross-coupling reactions .
Biology:
- The compound has potential applications in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine:
- It is investigated for its potential use in medicinal chemistry for the development of new therapeutic agents, particularly those targeting neurological disorders and inflammatory diseases.
Industry:
- In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Isopropyl-5-methylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound have been studied as potassium channel blockers, where they bind to voltage-gated potassium channels and inhibit ion flow, thereby modulating neuronal activity . The exact pathways and molecular interactions depend on the specific derivative and its intended application.
Comparison with Similar Compounds
- 2-Isopropyl-4-methylpyridin-3-amine
- 3-Fluoro-5-methylpyridin-4-amine
- 4-Aminopyridine
Comparison:
- 2-Isopropyl-4-methylpyridin-3-amine: Similar in structure but differs in the position of the isopropyl and methyl groups. It may exhibit different reactivity and biological activity due to these positional changes .
- 3-Fluoro-5-methylpyridin-4-amine: Contains a fluorine atom instead of an isopropyl group, which can significantly alter its chemical properties and biological interactions .
- 4-Aminopyridine: Lacks the isopropyl and methyl groups, making it a simpler structure with different pharmacological properties. It is commonly used as a potassium channel blocker in the treatment of multiple sclerosis .
3-Isopropyl-5-methylpyridin-4-amine stands out due to its unique combination of substituents, which confer specific chemical and biological properties that are valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H14N2 |
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Molecular Weight |
150.22 g/mol |
IUPAC Name |
3-methyl-5-propan-2-ylpyridin-4-amine |
InChI |
InChI=1S/C9H14N2/c1-6(2)8-5-11-4-7(3)9(8)10/h4-6H,1-3H3,(H2,10,11) |
InChI Key |
YIULDDACIAISJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1N)C(C)C |
Origin of Product |
United States |
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